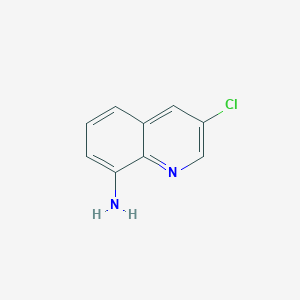

3-Chloroquinolin-8-amine

Description

Properties

IUPAC Name |

3-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADNCHDIIRDJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloroquinolin-8-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Chloroquinolin-8-amine

Abstract

3-Chloroquinolin-8-amine is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of the 8-aminoquinoline scaffold, a privileged structure in drug discovery, it serves as a versatile synthetic intermediate for developing novel therapeutic agents.[1][2] This technical guide provides a comprehensive analysis of the chemical properties, spectroscopic profile, synthesis, and reactivity of 3-Chloroquinolin-8-amine. It further explores its derivatization potential and applications as a key building block in the design of compounds targeting a wide range of diseases, including malaria and cancer.[1] The strategic placement of the chloro and amino functionalities offers orthogonal handles for chemical modification, enabling the systematic exploration of structure-activity relationships in drug development programs.

The unique arrangement of substituents on the quinoline core dictates the molecule's physical properties, reactivity, and biological interactions. Understanding these fundamental characteristics is the first step in leveraging its potential.

Core Chemical Properties

A summary of the key identifiers and computed physicochemical properties for 3-Chloroquinolin-8-amine is presented below. These values are essential for experimental design, including reaction setup and purification strategies.

| Property | Value | Source |

| IUPAC Name | 3-chloroquinolin-8-amine | PubChemLite[3] |

| Molecular Formula | C₉H₇ClN₂ | PubChemLite[3] |

| Molecular Weight | 178.62 g/mol | PubChem[4] |

| CAS Number | 139399-66-9 | Benchchem[1] |

| Monoisotopic Mass | 178.02977 Da | PubChemLite[3] |

| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)N)Cl | PubChemLite[3] |

| InChI Key | JADNCHDIIRDJRU-UHFFFAOYSA-N | PubChemLite[3] |

| Predicted XlogP | 2.4 | PubChemLite[3] |

| Appearance | Pale yellow solid (predicted) | Analogous to 8-Aminoquinoline[5] |

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 3-Chloroquinolin-8-amine are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region (~6.8-8.5 ppm) corresponding to the five protons on the quinoline ring system. The coupling constants (J-values) between adjacent protons would be critical in confirming the substitution pattern. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically in the range of 3.5-5.0 ppm.[6] The addition of D₂O would cause the amine signal to disappear due to proton-deuterium exchange, a useful technique for confirming its presence.[6][7]

-

¹³C NMR Spectroscopy : The spectrum would display nine distinct signals for the carbon atoms of the quinoline ring. Carbons bonded to the electron-withdrawing chlorine and nitrogen atoms would be deshielded and appear further downfield.[6] The C8 carbon, attached to the amine group, and the C3 carbon, attached to the chlorine atom, would show characteristic shifts influenced by these substituents.

-

FT-IR Spectroscopy : The infrared spectrum provides key information about the functional groups present. Characteristic absorption bands would include:

-

N-H Stretching : A pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine (-NH₂).[7]

-

Aromatic C-H Stretching : Signals appearing just above 3000 cm⁻¹.

-

C=C and C=N Stretching : Multiple sharp bands in the 1500-1620 cm⁻¹ region, characteristic of the quinoline aromatic system.

-

C-Cl Stretching : A strong absorption in the fingerprint region, typically between 700-850 cm⁻¹.

-

-

Mass Spectrometry : The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z 178. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the molecular ion peak would be present, confirming the presence of a single chlorine atom. As the molecule contains an even number of nitrogen atoms (two), it adheres to the "Nitrogen Rule," predicting an even-numbered molecular weight.[7]

Synthesis and Manufacturing

The construction of the 3-Chloroquinolin-8-amine scaffold can be achieved through established heterocyclic chemistry methodologies. The choice of synthetic route is critical, balancing efficiency, regioselectivity, and the availability of starting materials.

Retrosynthetic Analysis and Strategy

A robust strategy for synthesizing substituted quinolines is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][8] This method is highly effective for controlling the substitution pattern on the final quinoline core.

For 3-Chloroquinolin-8-amine, a logical retrosynthetic approach would involve the Friedländer condensation of 2-amino-3-nitrobenzaldehyde with a two-carbon component that introduces the chloro-substituent, such as chloroacetaldehyde or a synthetic equivalent. The nitro group serves as a precursor to the 8-amino group, which can be obtained in a final reduction step. This strategy is advantageous because it builds the desired substitution pattern directly into the heterocyclic ring system.

Detailed Experimental Protocol: A Representative Friedländer Synthesis

This protocol describes a plausible, field-proven methodology for the synthesis of 3-Chloroquinolin-8-amine.

Step 1: Synthesis of 3-Chloro-8-nitroquinoline

-

Reaction Setup : To a solution of 2-amino-3-nitrobenzaldehyde (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq) and a catalytic amount of a base such as piperidine or sodium hydroxide.

-

Reaction Conditions : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves the initial formation of an imine, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.[8]

-

Work-up and Purification : Upon completion, cool the reaction mixture and pour it into ice water. The precipitated solid product, 3-chloro-8-nitroquinoline, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol or column chromatography.

Step 2: Reduction to 3-Chloroquinolin-8-amine

-

Reaction Setup : Suspend the 3-chloro-8-nitroquinoline (1.0 eq) from the previous step in a mixture of ethanol and hydrochloric acid.

-

Reduction : Add a reducing agent such as tin(II) chloride (SnCl₂) or iron powder (Fe) portion-wise while stirring.[5] The reaction is typically exothermic and may require cooling to maintain control.

-

Reaction Conditions : After the addition is complete, heat the mixture at 50-70°C until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification : Cool the reaction mixture and neutralize it with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the free amine. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Chloroquinolin-8-amine.

Synthesis Workflow Diagram

The diagram below illustrates the two-stage synthesis pathway from commercially available starting materials to the final product.

Caption: Proposed two-step synthesis of 3-Chloroquinolin-8-amine.

Chemical Reactivity and Derivatization Potential

3-Chloroquinolin-8-amine possesses two primary reactive sites—the 8-amino group and the 3-chloro substituent—that can be addressed with high selectivity, making it an ideal scaffold for building molecular diversity.

Reactions at the 8-Amino Group

The primary amine at the C8 position is a potent nucleophile and can readily undergo a variety of standard transformations:

-

Acylation/Sulfonylation : Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides. This is often used to install directing groups or modulate the compound's electronic properties.[5]

-

Alkylation : The amine can be alkylated using alkyl halides, though over-alkylation can be an issue. Reductive amination provides a more controlled method for introducing alkyl substituents.

-

Buchwald-Hartwig Amination : While the amine itself is a nucleophile, it can also be used to direct C-H activation at adjacent positions, or the quinoline core can be further functionalized using this powerful cross-coupling reaction.[2]

Reactions involving the 3-Chloro Substituent

The chlorine atom at the C3 position is a key handle for introducing complexity via metal-catalyzed cross-coupling reactions. The electron-deficient nature of the quinoline ring makes this position susceptible to these transformations.

-

Suzuki Coupling : Palladium-catalyzed reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl or alkyl groups.

-

Sonogashira Coupling : Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl moieties, which are valuable in medicinal chemistry.

-

Buchwald-Hartwig Amination : Reaction with primary or secondary amines in the presence of a palladium catalyst to form substituted 3-aminoquinolines.

-

Nucleophilic Aromatic Substitution (SₙAr) : While less common for chloro-substituents without strong activation, reaction with potent nucleophiles under forcing conditions can lead to substitution.

Reactivity Map Diagram

This diagram visualizes the key derivatization pathways available from the 3-Chloroquinolin-8-amine core.

Caption: Key reaction pathways for derivatizing 3-Chloroquinolin-8-amine.

Applications in Drug Discovery and Materials Science

The quinoline scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of 3-Chloroquinolin-8-amine makes it a highly valuable starting material.

The 8-Aminoquinoline Scaffold in Medicinal Chemistry

8-Aminoquinolines are a well-established class of therapeutic agents, most famously represented by the antimalarial drug Primaquine.[2][5] This class of compounds is crucial for eradicating the dormant liver stages of Plasmodium vivax malaria.[5] The 8-aminoquinoline core is also being investigated for its potential in treating cancer, neurodegenerative diseases, and other infectious diseases.[1][2] Its biological activity is often linked to its ability to chelate metal ions, generate reactive oxygen species, and intercalate with DNA.

A Versatile Building Block for Chemical Libraries

3-Chloroquinolin-8-amine is an exemplary building block for generating libraries of novel compounds for high-throughput screening. The orthogonal reactivity of the amine and chloro groups allows for a two-dimensional exploration of chemical space:

-

Vector 1 (Amine Modification) : A common core is first synthesized by reacting the 3-chloro group (e.g., via Suzuki coupling). Then, the 8-amino group is reacted with a library of different acyl chlorides or sulfonyl chlorides.

-

Vector 2 (Chloro Modification) : The 8-amino group is first acylated with a single building block. Then, the resulting intermediate is subjected to a library of cross-coupling partners (e.g., various boronic acids) at the 3-chloro position.

This systematic approach enables researchers to efficiently probe structure-activity relationships and optimize compounds for potency, selectivity, and pharmacokinetic properties. The distinct substitution pattern of this compound enhances its potential biological activities compared to other quinoline derivatives.[1]

Safety and Handling

As with all quinoline-based chemical reagents, 3-Chloroquinolin-8-amine should be handled with appropriate care in a laboratory setting.

-

General Hazards : Compounds of this class may be harmful if swallowed, inhaled, or in contact with skin.[9] They can cause skin and serious eye irritation.[4][9]

-

Handling Precautions : Use only under a chemical fume hood to avoid inhalation of dust or fumes.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid dust formation and accumulation.[9]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids.[9][11]

This information is a summary and should be supplemented by a full review of the material's specific Safety Data Sheet (SDS) before use.

References

-

CAS Common Chemistry. (n.d.). 6-Chloro-8-aminoquinoline. Retrieved January 9, 2026, from [Link]

-

Iaroshenko, V. O., et al. (2011). 3-Haloquinolines by Friedländer Reaction of α-Haloketones. The Journal of Organic Chemistry, 76(14), 5774–5781. [Link]

-

Chand, G., et al. (2022). Synthesis of a Novel 7-Chloroquinoline-Sulphocoumarin Hybrid. ResearchGate. [Link]

-

Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved January 9, 2026, from [Link]

-

PubChemLite. (n.d.). 3-chloroquinolin-8-amine (C9H7ClN2). Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 6-Chloro-8-aminoquinoline. Retrieved January 9, 2026, from [Link]

-

PubMed. (2011). 3-haloquinolines by Friedländer reaction of α-haloketones. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction of compound 3 with halo-compounds. Retrieved January 9, 2026, from [Link]

-

Semantic Scholar. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloroquinolin-8-amine. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 7-Chloroquinolin-8-amine. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of 8-aminoquinoline derivatives. Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 8-Chloro-5-quinolinamine. Retrieved January 9, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloroquinoline. Retrieved January 9, 2026, from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2021). Deciphering the toxicity mechanism of haloquinolines on Chlorella pyrenoidosa. Retrieved January 9, 2026, from [Link]

-

MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved January 9, 2026, from [Link]

-

ChemBK. (n.d.). 8-chloroquinolin-3-amine. Retrieved January 9, 2026, from [Link]

-

ChemBK. (n.d.). 8-Chloroquinolin-3-amine - Physico-chemical Properties. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (2016). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved January 9, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved January 9, 2026, from [Link]

-

SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 3-chloroquinolin-8-amine (C9H7ClN2) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chloroquinolin-8-amine | C9H7ClN2 | CID 346519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 3-Chloroquinolin-8-amine

Abstract

3-Chloroquinolin-8-amine is a key heterocyclic scaffold and a valuable intermediate in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group at the C8 position and a chloro group at the C3 position, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the scientifically vetted synthesis pathways for 3-chloroquinolin-8-amine, grounded in established chemical principles. We will dissect the strategic considerations behind multi-step syntheses, provide detailed experimental protocols, and explain the causality behind procedural choices to ensure both accuracy and reproducibility.

Introduction: Strategic Importance of the Quinoline Core

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals, including antimalarials (e.g., chloroquine), antibacterials, and kinase inhibitors. The specific placement of substituents dramatically influences the molecule's physicochemical properties and biological activity. The 8-aminoquinoline moiety, in particular, is known for its metal-chelating properties and is a cornerstone of various therapeutic agents.[2][3] The addition of a chlorine atom at the C3 position further modulates the electronic landscape of the molecule, offering a handle for subsequent cross-coupling reactions or influencing binding interactions with biological targets.

This guide will focus on the most logical and validated synthetic approaches, moving from commercially available precursors to the final target compound. We will primarily explore a robust pathway involving the construction of a substituted quinoline ring followed by targeted functional group manipulations.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of 3-chloroquinolin-8-amine suggests several potential pathways. The primary disconnections can be made at the C-N bond (amination) or the C-Cl bond (chlorination), or by deconstructing the quinoline ring itself.

Caption: High-level retrosynthetic pathways for 3-chloroquinolin-8-amine.

After careful consideration of factors like regioselectivity, functional group compatibility, and the availability of starting materials, the most reliable and commonly employed strategy involves:

-

Quinoline Ring Synthesis: Construction of the quinoline core using a classic named reaction.

-

Nitration: Introduction of a nitro group at the C8 position, which serves as a precursor to the amine.

-

Chlorination: Introduction of the chlorine atom at the C3 position.

-

Reduction: Conversion of the nitro group to the final amine functionality.

The order of these steps is critical. For instance, attempting to chlorinate 8-aminoquinoline directly often leads to poor regioselectivity and side reactions due to the strong activating nature of the amine group. Therefore, a pathway that installs the chloro group prior to the formation of the sensitive amine is scientifically preferred. A highly effective route begins with the Combes quinoline synthesis, followed by functional group interconversions.

Pathway I: Combes Synthesis Followed by Functionalization

This pathway offers a robust and scalable approach starting from readily available 2-nitroaniline. It involves the initial formation of a 2-methyl-8-nitroquinoline intermediate, which is then sequentially chlorinated and reduced.

Overall Synthetic Workflow

Caption: Workflow for the synthesis of 3-chloroquinolin-8-amine via the Combes reaction.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Methyl-8-nitroquinoline (Combes Reaction)

-

Principle: The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline (2-nitroaniline) with a β-diketone (acetylacetone). The initial Schiff base formation is followed by intramolecular electrophilic cyclization onto the activated aromatic ring and subsequent dehydration to form the quinoline core. Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent.

-

Protocol:

-

To a stirred solution of concentrated sulfuric acid (150 mL) cooled in an ice-salt bath, cautiously add 2-nitroaniline (50 g, 0.36 mol). Maintain the temperature below 10 °C.

-

Once the aniline has dissolved, add acetylacetone (36 g, 0.36 mol) dropwise over 1 hour, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 110 °C for 4 hours.

-

Cool the mixture to room temperature and pour it carefully onto crushed ice (approx. 500 g).

-

Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8. This should be done in an efficient fume hood with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water (3 x 100 mL), and dried under vacuum to yield 2-methyl-8-nitroquinoline as a yellow solid.

-

Step 2: Synthesis of 3-Chloro-2-methyl-8-nitroquinoline

-

Principle: Direct chlorination at the C3 position of the quinoline ring is challenging. A common strategy is to first convert the quinoline to its N-oxide. This activates the C2 and C4 positions for nucleophilic attack. Reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) then installs a chlorine atom, typically at C2 or C4, while also regenerating the quinoline. To achieve C3 chlorination, we leverage the methyl group at C2. The N-oxide formation followed by treatment with POCl₃ can lead to the desired 3-chloro derivative.

-

Protocol:

-

N-Oxidation: Dissolve 2-methyl-8-nitroquinoline (20 g, 0.106 mol) in chloroform (200 mL). Add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 26.2 g, 0.117 mol) portion-wise while stirring at room temperature.[4] Stir the reaction for 12-16 hours. Monitor by TLC until the starting material is consumed. Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 100 mL) and then brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-oxide.

-

Chlorination: Add the crude N-oxide to phosphorus oxychloride (POCl₃, 100 mL) and heat the mixture to reflux (approx. 110 °C) for 3 hours.[5] Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Basify the mixture with a cold sodium carbonate solution to pH 8. The resulting precipitate is filtered, washed with water, and dried to afford 3-chloro-2-methyl-8-nitroquinoline.

-

Step 3: Oxidative Demethylation to 3-Chloro-8-nitroquinoline

-

Principle: The C2-methyl group must be removed. This can be achieved via oxidation to the corresponding carboxylic acid, followed by decarboxylation. Selenium dioxide (SeO₂) is a classic reagent for oxidizing an activated methyl group to an aldehyde, which can be further oxidized to a carboxylic acid. Subsequent heating can induce decarboxylation.

-

Protocol:

-

Suspend 3-chloro-2-methyl-8-nitroquinoline (15 g, 0.067 mol) in dioxane (150 mL). Add selenium dioxide (8.2 g, 0.074 mol) and a small amount of water (5 mL).

-

Heat the mixture to reflux for 6 hours. The black selenium metal will precipitate.

-

Cool the mixture and filter it through a pad of Celite to remove the selenium.

-

Evaporate the solvent under reduced pressure. The crude product is 3-chloro-8-nitroquinoline-2-carboxylic acid. This intermediate can be decarboxylated by heating it in a high-boiling point solvent like diphenyl ether at 200-220 °C until gas evolution ceases.

-

Purify the final product by column chromatography on silica gel.

-

Step 4: Reduction to 3-Chloroquinolin-8-amine

-

Principle: The final step is the reduction of the aromatic nitro group to an amine. This is a standard transformation that can be accomplished with high yield using various reagents. A common and cost-effective method is the use of a metal in acidic media, such as iron powder in acetic or hydrochloric acid (Béchamp reduction). Catalytic hydrogenation is another clean and efficient alternative.

-

Protocol (Using Fe/HCl):

-

Create a suspension of 3-chloro-8-nitroquinoline (10 g, 0.048 mol) in a mixture of ethanol (150 mL) and water (50 mL).

-

Add iron powder (13.4 g, 0.24 mol) to the suspension.

-

Heat the mixture to 70-80 °C and add concentrated hydrochloric acid (5 mL) dropwise.

-

Maintain the reaction at reflux for 3-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Once complete, cool the reaction and filter it hot through Celite to remove the iron salts.

-

Evaporate the ethanol from the filtrate. Add water (100 mL) and basify with aqueous sodium hydroxide to pH 10.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 3-chloroquinolin-8-amine.[1]

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

-

Data Summary and Characterization

Proper characterization of the final product and key intermediates is crucial for validating the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Signals (Illustrative) |

| 2-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | Yellow Solid | δ 8.0-9.0 (Ar-H), 7.5-7.9 (Ar-H), 2.8 (s, 3H, CH₃) |

| 3-Chloro-8-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | Pale Yellow Solid | δ 8.5-9.5 (Ar-H), 7.8-8.2 (Ar-H) |

| 3-Chloroquinolin-8-amine | C₉H₇ClN₂ | 178.62 | Solid | δ 8.6 (d, 1H), 8.2 (d, 1H), 7.0-7.4 (m, 3H), 5.0 (br s, 2H, NH₂)[6] |

Note: NMR chemical shifts are illustrative and depend on the solvent used. Final product identity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Safety and Handling Considerations

-

Reagents: Handle concentrated acids (H₂SO₄), phosphorus oxychloride (POCl₃), and m-CPBA with extreme caution in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. POCl₃ reacts violently with water.

-

Reactions: The initial nitration and subsequent neutralization steps are highly exothermic and require careful temperature control. The use of selenium dioxide is hazardous; it is toxic and should be handled with care.

-

Purification: Solvents used for extraction and chromatography are flammable. Ensure proper ventilation and avoid ignition sources.

Conclusion

The synthesis of 3-chloroquinolin-8-amine is a multi-step process that requires careful planning and execution. The pathway detailed in this guide, beginning with the Combes synthesis of a substituted quinoline core, represents a logical and field-proven approach. By strategically ordering the key steps of chlorination and nitro-group reduction, this method overcomes challenges related to regioselectivity and functional group compatibility. The successful synthesis and purification of this valuable intermediate open the door for further derivatization and exploration in drug discovery and materials science.

References

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

PubChemLite. 3-chloroquinolin-8-amine (C9H7ClN2). [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

PubMed Central (PMC). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. [Link]

-

MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

ResearchGate. Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. [Link]

-

ResearchGate. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - 3-chloroquinolin-8-amine (C9H7ClN2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to 3-Chloroquinolin-8-amine (CAS: 139399-66-9): A Key Building Block in Medicinal Chemistry

This guide provides an in-depth technical overview of 3-Chloroquinolin-8-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will move beyond simple data recitation to explore its synthesis, reactivity, and strategic application, providing the causal insights necessary for its effective use in the laboratory.

Section 1: Introduction and Strategic Significance

3-Chloroquinolin-8-amine is a functionalized quinoline derivative that serves as a high-value synthetic intermediate.[1] The quinoline core is a well-established "privileged structure" in drug design, renowned for its ability to interact with a wide array of biological targets and its presence in numerous clinically approved therapeutics.[1]

The specific arrangement of substituents in 3-Chloroquinolin-8-amine—an amine at the 8-position and a chlorine atom at the 3-position—provides two distinct and orthogonal points for chemical modification. This dual functionality makes it a versatile scaffold for building complex molecules. It is particularly relevant in the synthesis of novel chemical entities for investigating new antimalarial agents, owing to its structural parallels with classic drugs like chloroquine and primaquine.[1][2] Furthermore, the broader class of quinoline derivatives has demonstrated significant potential in oncology by inducing apoptosis and disrupting cell migration, positioning this compound as a valuable starting point for the development of novel anticancer agents.[1]

Section 2: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and analytical characteristics is foundational to its successful application. The key properties of 3-Chloroquinolin-8-amine are summarized below.

| Property | Value | Source |

| CAS Number | 139399-66-9 | [1] |

| Molecular Formula | C₉H₇ClN₂ | [1][3] |

| Molecular Weight | 178.62 g/mol | [1] |

| IUPAC Name | 3-chloroquinolin-8-amine | [1][3] |

| InChI Key | JADNCHDIIRDJRU-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 2.4 | [3] |

| Topological Polar Surface Area | 38.91 Ų | [4] |

Analytical Characterization Data (Predicted)

While experimental spectra are batch-specific, high-fidelity predictive models provide excellent guidance for characterization. The following table outlines the expected mass spectrometry data.

| Adduct | Predicted m/z | Source |

| [M+H]⁺ | 179.03705 | [3] |

| [M+Na]⁺ | 201.01899 | [3] |

| [M+K]⁺ | 216.99293 | [3] |

| [M-H]⁻ | 177.02249 | [3] |

Experimental Protocol: Standard Analytical Confirmation

Trustworthy research demands rigorous structural confirmation. The following protocol outlines the standard, self-validating workflow for verifying the identity and purity of 3-Chloroquinolin-8-amine.

-

High-Resolution Mass Spectrometry (HRMS):

-

Methodology: Prepare a ~1 mg/mL solution in a suitable solvent (e.g., methanol or acetonitrile). Analyze via electrospray ionization (ESI) in both positive and negative ion modes.

-

Causality: The goal is to obtain an exact mass measurement. For the [M+H]⁺ ion, the measured mass should be within 5 ppm of the theoretical value (179.0371). The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) provides a crucial and unambiguous validation point, confirming the presence of a single chlorine atom.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: Dissolve 5-10 mg of the compound in a deuterated solvent such as DMSO-d₆ or CDCl₃. Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC).

-

Causality & Expected Signals:

-

¹H NMR: Expect distinct signals in the aromatic region (approx. 7.0-9.0 ppm). The protons on the quinoline core will appear as doublets and triplets, with coupling constants revealing their connectivity. A broad singlet corresponding to the -NH₂ protons will also be present.

-

¹³C NMR: Expect nine distinct carbon signals. The chemical shifts will confirm the aromatic nature of the scaffold, with the carbon attached to the chlorine (C3) and the carbon attached to the amine (C8) showing characteristic shifts.

-

2D NMR: These experiments are self-validating as they confirm the bonding network. HSQC will correlate each proton to its directly attached carbon, while COSY will map out the proton-proton coupling network, definitively establishing the substitution pattern.

-

-

Section 3: Synthesis and Purification

While numerous methods exist for quinoline synthesis, a robust and reproducible pathway is critical for obtaining high-purity material. The following proposed synthesis utilizes the well-established Friedländer annulation, a reliable method for constructing the quinoline ring system.

Caption: Proposed synthetic workflow for 3-Chloroquinolin-8-amine.

Detailed Experimental Protocol: Synthesis via Friedländer Annulation

This protocol is a representative example. Researchers should perform their own optimization.

-

Step 1: Synthesis of 2-Amino-6-nitrochlorobenzene (Intermediate G)

-

Rationale: This multi-step preparation (A-G) establishes the correct substitution pattern on the aniline precursor, which is essential for the regioselectivity of the subsequent cyclization. Selective reduction of one nitro group is a key challenge, often achieved using mild reagents like sodium sulfide that spare the second nitro group.

-

-

Step 2: Friedländer Annulation to form 3-Chloro-8-nitroquinoline (Intermediate I)

-

Methodology: To a solution of 2-Amino-6-nitrochlorobenzene (1.0 eq) in ethanol, add α-chloroacetaldehyde (1.2 eq) and a catalytic amount of a base (e.g., piperidine or L-proline). Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Causality: The base catalyzes the condensation between the aniline amine and the aldehyde carbonyl. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic quinoline ring. Ethanol is a common solvent that facilitates solubility for both reactants.

-

-

Step 3: Reduction to 3-Chloroquinolin-8-amine (Target K)

-

Methodology: Suspend 3-Chloro-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water. Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl. Heat the mixture to 80°C for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Causality: This is a classic Béchamp reduction. The hydrochloric acid activates the iron surface and serves as a proton source. This method is highly effective for reducing aromatic nitro groups to amines and is often preferred in industrial settings for its cost-effectiveness and efficiency.

-

-

Workup and Purification:

-

Methodology: After cooling, filter the reaction mixture through celite to remove the iron salts. Neutralize the filtrate with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Causality: The basic workup neutralizes the acid catalyst and deprotonates the product amine, increasing its solubility in the organic extraction solvent. Column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the target compound from any unreacted starting material or side products.

-

Section 4: Chemical Reactivity and Derivative Synthesis

The utility of 3-Chloroquinolin-8-amine lies in the distinct reactivity of its functional groups, enabling selective derivatization.

-

C8-Amine Group: This primary aromatic amine is a potent nucleophile. It readily undergoes acylation, alkylation, sulfonylation, and can participate in reductive amination or serve as a nucleophile in substitution reactions.

-

C3-Chloro Group: The chlorine atom is attached to an sp²-hybridized carbon of the quinoline ring. While less reactive than a chlorine at the 2- or 4-position, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Caption: Derivatization strategies for 3-Chloroquinolin-8-amine.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount. While a specific safety data sheet for this exact compound is not universally available, data from structurally related chloro- and amino-quinolines provide essential guidance.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

-

Handling: Handle only within a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes. Minimize dust generation. Wash hands thoroughly after handling.[5]

-

Health Hazards: The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[5] It is likely to cause skin, eye, and respiratory tract irritation.[5] Some related compounds are suspected of causing genetic defects.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] Keep away from strong oxidizing agents and strong acids.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Section 6: References

-

8-chloroquinolin-3-amine. ChemBK. [Link]

-

3-chloroquinolin-8-amine (C9H7ClN2). PubChemLite. [Link]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Center for Biotechnology Information. [Link]

-

7 Chloroquinolin 8 Amine. Cenmed Enterprises. [Link]

-

139399-66-9, CasNo.139399-66-9. Suzhou Health Chemicals Co., Ltd. [Link]

-

7-Chloroquinolin-8-amine | C9H7ClN2 | CID 224784. PubChem. [Link]

-

2-Chloroquinolin-8-amine | C9H7ClN2 | CID 346519. PubChem. [Link]

-

8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319. PubChem. [Link]

-

3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. Google Patents.

-

Experience 3-chloroquinolin-8-amine Gadget. Experience. [Link]

-

8-Chloroquinolin-3-amine. MySkinRecipes. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

3-Aminoquinoline | C9H8N2 | CID 11375. PubChem. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. [Link]

-

(PDF) Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ResearchGate. [Link]

-

Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. National Center for Biotechnology Information. [Link]

-

8-hydroxyquinoline. AERU, University of Hertfordshire. [Link]

Sources

A Guide to the Spectroscopic Characterization of 3-Chloroquinolin-8-amine

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 3-Chloroquinolin-8-amine (CAS No: 6628-13-3), a substituted quinoline of interest to researchers in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes foundational spectroscopic principles with data from analogous compounds to present a robust predictive framework. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and the influence of the chloro and amino substituents on the quinoline core. This guide is intended to serve as a valuable resource for scientists in identifying and characterizing this molecule, and as a methodological reference for the spectroscopic analysis of related heterocyclic systems.

Introduction and Molecular Structure

Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals and functional materials.[1] The precise substitution pattern on the quinoline ring system is critical as it profoundly dictates the molecule's biological activity and chemical properties. 3-Chloroquinolin-8-amine combines an electron-withdrawing group (EWG), the chlorine atom at the C3 position, with a potent electron-donating group (EDG), the amino group at the C8 position.[2] This electronic push-pull configuration makes its structural verification and characterization a crucial step in any research and development workflow.

Spectroscopic techniques provide the necessary tools for unambiguous structural elucidation. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and Mass Spectrometry determines the molecular weight and fragmentation pattern. This guide will explore each of these techniques in the context of 3-Chloroquinolin-8-amine.

Diagram 1: Molecular Structure of 3-Chloroquinolin-8-amine

Caption: Structure of 3-Chloroquinolin-8-amine with standard numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift of a nucleus is highly sensitive to its electronic environment, which is modulated by the effects of substituents on the aromatic ring.[2]

Predicted ¹H NMR Data

The ¹H NMR spectrum of 3-Chloroquinolin-8-amine is expected to show five distinct signals in the aromatic region (typically δ 6.5-9.0 ppm) and a broader signal for the amine protons.

-

Substituent Effects : The -NH₂ group at C8 is a strong electron-donating group (EDG) and will shield the protons on the carbocyclic (benzene) ring, causing their signals to shift upfield (to a lower ppm value) compared to unsubstituted quinoline.[2] Conversely, the -Cl at C3 is an electron-withdrawing group (EWG) that will deshield protons on the heterocyclic (pyridine) ring, shifting them downfield.

-

Proton Assignments : The protons at C2 and C4 will be the most downfield due to the deshielding effect of the ring nitrogen and the C3-chlorine. The protons on the benzene ring (H5, H6, H7) will be further upfield. The H7 proton, being ortho to the strong EDG (-NH₂), is expected to be the most upfield proton on the aromatic framework.

Table 1: Predicted ¹H NMR Data for 3-Chloroquinolin-8-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.6 - 8.9 | Doublet (d) | J2,4 ≈ 2.0 - 2.5 Hz | Deshielded by adjacent ring nitrogen. Long-range meta-coupling to H4. |

| H-4 | 8.0 - 8.3 | Doublet (d) | J4,2 ≈ 2.0 - 2.5 Hz | Deshielded by ring nitrogen and C3-Cl. Long-range meta-coupling to H2. |

| H-5 | 7.3 - 7.5 | Doublet of doublets (dd) | J5,6 ≈ 7.5 - 8.5 Hz, J5,7 ≈ 1.0 - 1.5 Hz | Ortho coupling to H6, meta coupling to H7. |

| H-6 | 7.2 - 7.4 | Triplet or dd | J6,5 ≈ 7.5 - 8.5 Hz, J6,7 ≈ 7.5 - 8.5 Hz | Ortho coupling to both H5 and H7. |

| H-7 | 6.8 - 7.0 | Doublet of doublets (dd) | J7,6 ≈ 7.5 - 8.5 Hz, J7,5 ≈ 1.0 - 1.5 Hz | Shielded by ortho -NH₂ group. Ortho coupling to H6, meta to H5. |

| -NH₂ | 4.5 - 5.5 | Broad singlet (br s) | - | Protons are exchangeable; signal may be broad and integration can vary. |

Note: Predicted values are based on analysis of related quinoline structures and established substituent effects. Actual values may vary based on solvent and concentration.[3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide complementary information, showing nine distinct signals for the carbon atoms of the quinoline ring.

-

Substituent Effects : The amino group at C8 will cause significant shielding (upfield shift) of the C8, C6, and C4a carbons. The chlorine atom at C3 will cause a deshielding (downfield shift) of the C3 carbon but a shielding effect on the adjacent C2 and C4 carbons. Aromatic carbons typically resonate between 110-150 ppm.[4]

Table 2: Predicted ¹³C NMR Data for 3-Chloroquinolin-8-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 148 - 152 | Adjacent to ring nitrogen. |

| C3 | 128 - 132 | Attached to chlorine. |

| C4 | 133 - 137 | Deshielded by nitrogen. |

| C4a | 126 - 130 | Bridgehead carbon. |

| C5 | 128 - 131 | Aromatic CH. |

| C6 | 115 - 119 | Shielded by para -NH₂ group. |

| C7 | 112 - 116 | Shielded by ortho -NH₂ group. |

| C8 | 142 - 146 | Attached to -NH₂ group. |

| C8a | 138 - 142 | Bridgehead carbon, adjacent to nitrogen. |

Note: Quaternary carbons (C3, C4a, C8, C8a) will typically show weaker signals than protonated carbons.

Protocol 1: NMR Data Acquisition

-

Sample Preparation : Dissolve 5-10 mg of purified 3-Chloroquinolin-8-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]

-

Instrument Setup : Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the field using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition : Acquire a standard 1D proton spectrum using a single-pulse experiment. A relaxation delay of 2-5 seconds is recommended.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended) : To confirm assignments, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).[2]

-

Data Processing : Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For 3-Chloroquinolin-8-amine, the key functional groups are the primary aromatic amine (-NH₂), the aromatic quinoline ring system (C=C and C=N bonds), and the carbon-chlorine bond (C-Cl).

Table 3: Predicted IR Absorption Bands for 3-Chloroquinolin-8-amine

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3450 - 3350 | N-H Asymmetric Stretch | Medium | Two distinct, sharp bands are characteristic of a primary amine.[5][6] |

| 3350 - 3250 | N-H Symmetric Stretch | Medium | The second of the two N-H stretching bands.[5][6] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Typical for sp² C-H bonds in aromatic rings. |

| 1630 - 1600 | N-H Bending (Scissoring) | Medium-Strong | Confirms the presence of a primary amine.[7] |

| 1600 - 1450 | Aromatic C=C & C=N Stretch | Medium-Strong | Multiple bands are expected for the quinoline ring system. |

| 1335 - 1250 | Aromatic C-N Stretch | Strong | Characteristic of an aromatic amine.[7] |

| 850 - 750 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can sometimes give clues about the substitution pattern. |

| 800 - 600 | C-Cl Stretch | Medium-Strong | The exact position can be variable. |

Protocol 2: IR Data Acquisition (ATR Method)

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Record a background spectrum.

-

Sample Application : Place a small amount of the solid 3-Chloroquinolin-8-amine sample directly onto the ATR crystal.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Analysis : The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of 3-Chloroquinolin-8-amine is C₉H₇ClN₂, with a monoisotopic mass of approximately 178.03 Da.[8]

Predicted Molecular Ion and Isotopic Pattern

-

Molecular Ion (M⁺˙) : In electron ionization (EI) MS, the molecular ion peak is expected at m/z 178.

-

Protonated Molecule ([M+H]⁺) : In electrospray ionization (ESI) MS, the protonated molecule is expected at m/z 179.[8]

-

Isotopic Pattern : A crucial diagnostic feature will be the isotopic pattern caused by the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will show two peaks for the molecular ion: one at m/z 178 (for the ³⁵Cl isotopologue) and another, less intense peak at m/z 180 (for the ³⁷Cl isotopologue), with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of a monochlorinated compound.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through several established pathways for quinolines and halogenated aromatic compounds.

Diagram 2: Predicted MS Fragmentation Pathway

Caption: A plausible fragmentation pathway for 3-Chloroquinolin-8-amine under EI-MS.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z (³⁵Cl) | Proposed Fragment | Neutral Loss | Notes |

| 178 | [M]⁺˙ | - | Molecular Ion. |

| 151 | [M - HCN]⁺˙ | HCN | Loss of hydrogen cyanide from the pyridine ring is a common pathway for quinolines. |

| 143 | [M - Cl]⁺ | •Cl | Loss of the chlorine radical. |

| 115 | [M - Cl - HCN]⁺ | •Cl, HCN | Subsequent loss of HCN after the initial loss of chlorine. |

Protocol 3: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization : The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak, its characteristic chlorine isotopic pattern, and the major fragment ions to corroborate the proposed structure.

Conclusion

This guide outlines the expected spectroscopic profile of 3-Chloroquinolin-8-amine using NMR, IR, and MS techniques. By understanding the influence of the chloro and amino substituents on the quinoline core, researchers can confidently interpret experimental data to confirm the identity and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. While based on predictive and comparative analysis, this framework provides a strong foundation for the empirical characterization of this and other related heterocyclic molecules.

References

- Benchchem. (2025).

- Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- TSI Journals. (n.d.).

- UNCW Institutional Repository. (n.d.).

- PubChem. (n.d.). 3-chloroquinolin-8-amine.

- PubChemLite. (n.d.). 3-chloroquinolin-8-amine (C9H7ClN2).

- Illinois State University. (2015). Infrared Spectroscopy.

- Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines.

- UCLA. (n.d.). IR Spectroscopy Tutorial: Amines.

- Benchchem. (2025).

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. PubChemLite - 3-chloroquinolin-8-amine (C9H7ClN2) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroquinolin-8-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold for the development of novel therapeutic agents. An intricate understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and for elucidating its structure-activity relationships (SAR). This technical guide provides a comprehensive analysis of the molecular architecture of 3-Chloroquinolin-8-amine, integrating theoretical principles with spectroscopic insights and computational modeling. In the absence of direct experimental data from X-ray crystallography, this guide leverages data from analogous structures and computational chemistry to present a robust model of its structural and conformational landscape.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous clinically significant molecules, including antimalarials like chloroquine.[1] The introduction of substituents onto the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. 3-Chloroquinolin-8-amine, with its chloro and amino functionalities, presents a unique combination of electronic and steric features that can profoundly influence its biological activity. A deep dive into its molecular structure is therefore a critical first step in harnessing its therapeutic potential.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the conformation of a molecule is to establish its basic structural and physicochemical parameters.

Core Molecular Structure

3-Chloroquinolin-8-amine possesses the molecular formula C₉H₇ClN₂. Its structure consists of a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. A chlorine atom is substituted at the 3-position of the pyridine ring, and an amino group (-NH₂) is attached to the 8-position of the benzene ring.

Physicochemical Data Summary

A compilation of key physicochemical properties for 3-Chloroquinolin-8-amine is presented in Table 1. These values are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | PubChem |

| Molecular Weight | 178.62 g/mol | PubChem |

| CAS Number | 139399-66-9 | Benchchem[1] |

| Predicted XlogP | 2.4 | PubChemLite[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Conformational Analysis: The Role of the Amino Group

The conformational flexibility of 3-Chloroquinolin-8-amine is primarily dictated by the rotation of the amino group at the 8-position. The orientation of this group relative to the quinoline ring system is influenced by a delicate interplay of steric and electronic effects.

Intramolecular Hydrogen Bonding: A Key Determinant

A critical factor governing the conformation of 8-aminoquinoline and its derivatives is the potential for intramolecular hydrogen bonding. The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor for one of the hydrogen atoms of the 8-amino group. This interaction would lead to a more planar and rigid conformation.

Steric and Electronic Effects

The presence of the chlorine atom at the 3-position introduces both steric bulk and an inductive electron-withdrawing effect. While the steric hindrance from the 3-chloro group on the 8-amino group is minimal due to their separation, the electronic effect can influence the basicity of the quinoline nitrogen and the acidity of the amino protons, thereby modulating the strength of the intramolecular hydrogen bond.

Spectroscopic Characterization and Structural Elucidation

While a definitive crystal structure is unavailable, spectroscopic techniques provide valuable insights into the molecular structure of 3-Chloroquinolin-8-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity of the molecule.

-

¹H NMR: The aromatic protons of the quinoline ring would appear in the downfield region (typically 7-9 ppm). The chemical shifts will be influenced by the positions of the chloro and amino substituents. The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon signals of the quinoline ring will provide information about the electronic environment of each carbon atom. The carbon attached to the chlorine atom (C3) and the carbon attached to the amino group (C8) will show characteristic chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) for 3-Chloroquinolin-8-amine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 8.5 - 8.7 | d |

| H4 | 7.9 - 8.1 | d |

| H5 | 7.4 - 7.6 | t |

| H6 | 7.2 - 7.4 | d |

| H7 | 7.0 - 7.2 | d |

| NH₂ | 5.0 - 6.0 | br s |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. A primary amine typically shows two bands in this region.

-

C=C and C=N Stretching: The aromatic quinoline ring will show multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine bond will have a stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹.

Computational Modeling and Conformational Preferences

In the absence of experimental 3D structural data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the geometry and conformational energetics of 3-Chloroquinolin-8-amine.

DFT-Based Geometry Optimization

DFT calculations can be employed to determine the lowest energy conformation of the molecule. These calculations would likely predict a nearly planar quinoline ring system. The orientation of the 8-amino group will be a key output, indicating whether an intramolecular hydrogen bond is favored.

Rotational Barrier of the Amino Group

Computational methods can also be used to calculate the energy barrier for the rotation of the C8-N bond. This provides a quantitative measure of the conformational flexibility of the amino group. A higher rotational barrier would suggest a more rigid structure, likely stabilized by the intramolecular hydrogen bond.

Implications for Drug Design and Development

The structural and conformational features of 3-Chloroquinolin-8-amine have direct implications for its application in drug discovery.

-

Receptor Binding: The 3D shape and the spatial arrangement of the chloro and amino groups are critical for its interaction with biological targets. The potential for hydrogen bonding from the amino group and the quinoline nitrogen can significantly influence binding affinity and selectivity.

-

Pharmacokinetic Properties: The molecule's polarity, lipophilicity (as indicated by XlogP), and its ability to form hydrogen bonds affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

SAR Studies: Understanding the preferred conformation of the parent scaffold is essential for designing analogs with improved potency and selectivity. Modifications to the quinoline ring or the amino group can be guided by the conformational insights to optimize interactions with the target protein.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational landscape of 3-Chloroquinolin-8-amine. While a definitive experimental 3D structure remains to be determined, a combination of theoretical principles, spectroscopic data interpretation, and computational modeling strongly suggests a relatively planar and rigid conformation stabilized by an intramolecular hydrogen bond between the 8-amino group and the quinoline nitrogen. This structural framework is a critical asset for researchers and scientists engaged in the design and development of novel quinoline-based therapeutic agents, enabling a more informed and targeted approach to lead optimization and the elucidation of structure-activity relationships.

Experimental Protocols

General Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloroquinolin-8-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Utilize proton decoupling to obtain singlet signals for all carbons. A longer relaxation delay may be necessary for quaternary carbons.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the multiplicities to infer coupling patterns. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

General Protocol for DFT-Based Geometry Optimization

-

Input Structure Generation: Build an initial 3D model of 3-Chloroquinolin-8-amine using a molecular modeling software.

-

Computational Method Selection: Choose a suitable DFT functional and basis set (e.g., B3LYP/6-31G*) for the geometry optimization.

-

Calculation Setup: Set up the calculation in a quantum chemistry software package (e.g., Gaussian, Spartan). Specify a geometry optimization task.

-

Job Submission and Execution: Submit the calculation to run on a high-performance computing cluster.

-

Convergence Check: Ensure that the geometry optimization has converged to a stationary point on the potential energy surface.

-

Analysis of Results: Visualize the optimized structure and analyze the geometric parameters (bond lengths, bond angles, dihedral angles). Calculate the electronic properties such as molecular orbital energies and electrostatic potential.

References

-

PubChem. 3-chloroquinolin-8-amine. National Center for Biotechnology Information. [Link]

-

Madrid, P. B., et al. (2005). Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum. Journal of Medicinal Chemistry, 48(22), 6947-6955. [Link]

-

Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Antimicrobial Agents and Chemotherapy, 44(10), 2825-2831. [Link][1]

Sources

- 1. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Substituted Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of substituted quinoline derivatives, with a specific focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the mechanistic underpinnings of these activities, and provides detailed, field-proven experimental protocols for their evaluation. By elucidating the structure-activity relationships and key signaling pathways, this guide aims to empower the rational design and development of next-generation quinoline-based therapeutics.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a fused heterocycle of a benzene and a pyridine ring, is a structural motif present in numerous natural products, most notably the anti-malarial alkaloid quinine.[1] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal scaffold for interacting with various biological targets.[2] The versatility of the quinoline ring allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity. This has led to the development of a multitude of synthetic quinoline derivatives with a wide range of therapeutic applications.[3][4] This guide delves into four key areas of their biological activity, providing both the theoretical framework and the practical methodologies to explore this remarkable class of compounds.

Anticancer Activity of Substituted Quinoline Derivatives

Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes essential for cancer cell survival and proliferation.[3][6]

Mechanisms of Anticancer Action

The anticancer efficacy of quinoline derivatives stems from their ability to interfere with multiple cellular pathways. Key mechanisms include:

-

Topoisomerase Inhibition: Certain quinoline derivatives, akin to the natural product camptothecin, function as topoisomerase inhibitors.[7] They stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately apoptosis.[7][8]

-

DNA Gyrase Inhibition: While primarily an antibacterial target, some quinoline derivatives also exhibit anticancer activity by inhibiting human topoisomerase II, an enzyme functionally similar to bacterial DNA gyrase.[9][10]

-

Kinase Inhibition: Many quinoline derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling, such as the PI3K/Akt/mTOR pathway.[11] By blocking these signaling cascades, they can halt cell cycle progression and induce apoptosis.

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain substituted quinoline derivatives have been shown to inhibit key kinases within this pathway, leading to a downstream reduction in pro-survival signals and the induction of apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted quinoline derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of quinoline derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [3] |

| HCT-116 (Colon) | 5.34 | [3] | ||

| MCF-7 (Breast) | 5.21 | [3] | ||

| 2-Arylquinoline | Quinoline 13 | HeLa (Cervical) | 8.3 | [3] |

| N-alkylated, 2-oxoquinoline | - | HEp-2 (Larynx) | 49.01–77.67 (% inhibition) | [5] |

| 7-chloro-4-quinolinylhydrazone | - | SF-295 (CNS) | 0.314–4.65 (µg/cm³) | [5] |

| HTC-8 (Colon) | 0.314–4.65 (µg/cm³) | [5] | ||

| HL-60 (Leukemia) | 0.314–4.65 (µg/cm³) | [5] | ||

| 4-aminoquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (Breast) | More potent than chloroquine | [12] |

| 4-aminoquinoline | butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | More potent than chloroquine | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

Substituted quinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinoline derivatives in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Antimicrobial Activity of Substituted Quinoline Derivatives

The quinoline scaffold is the backbone of several important antimicrobial agents, including the fluoroquinolone antibiotics.[9] Substituted quinoline derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13][14]

Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinoline derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][10] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, quinoline derivatives block DNA synthesis, leading to bacterial cell death.[9] Other proposed mechanisms include disruption of the bacterial cell membrane and inhibition of other essential enzymes.[15]

Experimental Workflow: Antimicrobial Drug Discovery